molecular formula C11H15ClFNS B180770 4-((4-Fluorophenyl)thio)piperidine hydrochloride CAS No. 101798-76-9

4-((4-Fluorophenyl)thio)piperidine hydrochloride

Cat. No.: B180770
CAS No.: 101798-76-9
M. Wt: 247.76 g/mol
InChI Key: FJAXUSZPOIHXJR-UHFFFAOYSA-N
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Description

4-((4-Fluorophenyl)thio)piperidine hydrochloride is a chemical compound with the molecular formula C11H15ClFNS. It is a heterocyclic building block used primarily in research and development. This compound is characterized by the presence of a piperidine ring substituted with a 4-fluorophenylthio group, making it a valuable intermediate in the synthesis of various pharmaceuticals and organic compounds .

Scientific Research Applications

4-((4-Fluorophenyl)thio)piperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.

    Medicine: It is an intermediate in the synthesis of potential therapeutic agents, particularly those targeting neurological and psychiatric disorders.

    Industry: The compound is used in the development of agrochemicals and other industrial chemicals.

Safety and Hazards

The safety data sheet for a related compound, Piperidine, indicates that it is classified as a skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((4-Fluorophenyl)thio)piperidine hydrochloride typically involves the nucleophilic substitution reaction of 4-fluorothiophenol with piperidine. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the formation of the thioether bond. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or chromatography techniques to meet the required specifications .

Chemical Reactions Analysis

Types of Reactions: 4-((4-Fluorophenyl)thio)piperidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-((4-Fluorophenyl)thio)piperidine hydrochloride is primarily related to its ability to interact with specific molecular targets. The fluorophenylthio group can engage in various interactions, including hydrogen bonding and hydrophobic interactions, with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to the desired biological effects. The exact pathways and targets depend on the specific application and the structure of the final compound derived from this compound .

Comparison with Similar Compounds

  • 4-(3-Fluorophenyl)piperidine hydrochloride
  • 4-(4-Fluorophenyl)piperidine hydrochloride
  • 4-(4-Chlorophenyl)thio)piperidine hydrochloride
  • 4-(4-Methylphenyl)thio)piperidine hydrochloride

Comparison: 4-((4-Fluorophenyl)thio)piperidine hydrochloride is unique due to the presence of both the fluorine atom and the thioether group. This combination imparts distinct chemical properties, such as increased lipophilicity and specific reactivity patterns, making it a valuable intermediate in the synthesis of diverse compounds. Compared to its analogs, the fluorine atom enhances the compound’s stability and bioavailability, while the thioether group provides additional sites for chemical modification .

Properties

IUPAC Name

4-(4-fluorophenyl)sulfanylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNS.ClH/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11;/h1-4,11,13H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJAXUSZPOIHXJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1SC2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20544875
Record name 4-[(4-Fluorophenyl)sulfanyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20544875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101798-76-9
Record name 4-[(4-Fluorophenyl)sulfanyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20544875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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